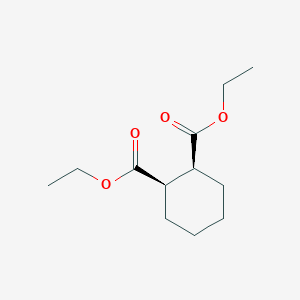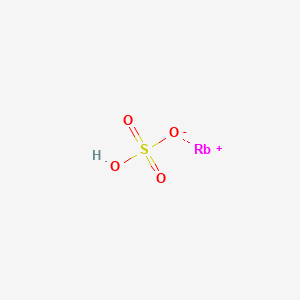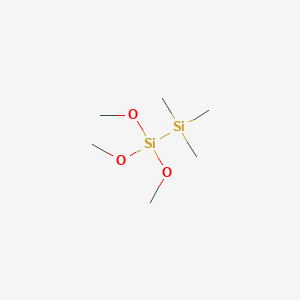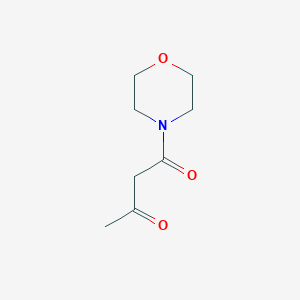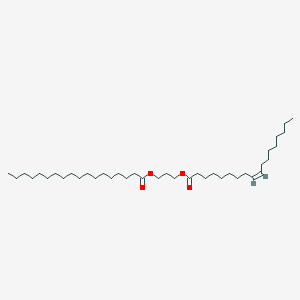
Oleic acid, 3-hydroxypropyl ester stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid, 3-hydroxypropyl ester stearate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of ester that is synthesized by the reaction between oleic acid and 3-hydroxypropyl stearate. This compound is known for its unique properties, including its ability to act as a surfactant, emulsifier, and lubricant. In
Applications De Recherche Scientifique
Oleic acid, 3-hydroxypropyl ester stearate has a wide range of potential applications in various fields, including pharmaceuticals, cosmetics, and food science. In the pharmaceutical industry, this compound has been shown to have antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. In cosmetics, oleic acid, 3-hydroxypropyl ester stearate is used as an emulsifier and surfactant, which helps to improve the stability and texture of cosmetic formulations. In food science, this compound is used as a food additive, where it acts as an emulsifier and stabilizer.
Mécanisme D'action
The mechanism of action of oleic acid, 3-hydroxypropyl ester stearate is not well understood. However, it is believed that this compound works by interacting with the cell membrane, which leads to changes in membrane fluidity and permeability. This, in turn, can affect the function of various cellular processes, including signaling pathways and ion channels.
Effets Biochimiques Et Physiologiques
Oleic acid, 3-hydroxypropyl ester stearate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, oleic acid, 3-hydroxypropyl ester stearate has been shown to have emulsifying and surfactant properties, which make it a useful ingredient in cosmetic and food formulations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of oleic acid, 3-hydroxypropyl ester stearate is its versatility. It can be used in a wide range of applications, including pharmaceuticals, cosmetics, and food science. Additionally, this compound has been shown to have antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the main limitations of oleic acid, 3-hydroxypropyl ester stearate is its cost. This compound is relatively expensive to produce, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of oleic acid, 3-hydroxypropyl ester stearate. One area of research could focus on the development of new drugs based on the antimicrobial and anti-inflammatory properties of this compound. Additionally, further research could be done to explore the mechanism of action of oleic acid, 3-hydroxypropyl ester stearate, which could lead to a better understanding of its potential applications. Finally, more research could be done to explore the use of this compound in food science, where it could be used as a natural emulsifier and stabilizer.
Méthodes De Synthèse
The synthesis of oleic acid, 3-hydroxypropyl ester stearate is typically carried out by the reaction between oleic acid and 3-hydroxypropyl stearate in the presence of a catalyst. The reaction typically takes place at high temperatures and pressures, and the resulting product is purified through a series of distillation and filtration steps. The purity of the final product is typically determined using analytical techniques, such as gas chromatography.
Propriétés
Numéro CAS |
17367-45-2 |
|---|---|
Nom du produit |
Oleic acid, 3-hydroxypropyl ester stearate |
Formule moléculaire |
C39H74O4 |
Poids moléculaire |
607 g/mol |
Nom IUPAC |
3-[(Z)-octadec-9-enoyl]oxypropyl octadecanoate |
InChI |
InChI=1S/C39H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-37H2,1-2H3/b19-17- |
Clé InChI |
OVMIMYULEXEBEV-ZPHPHTNESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



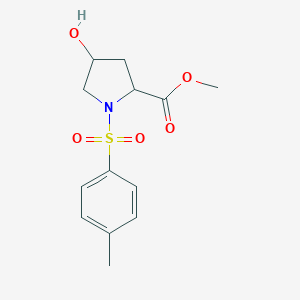
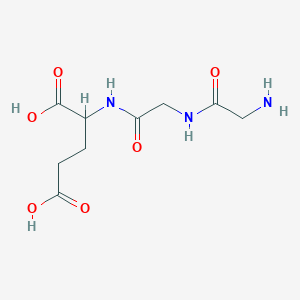
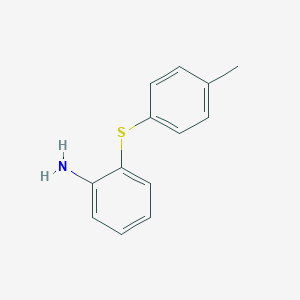
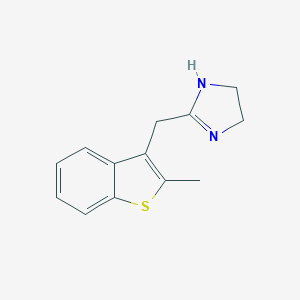
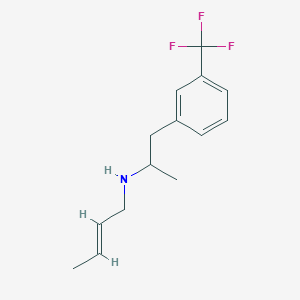
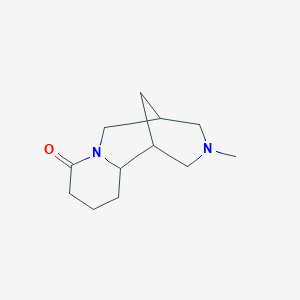
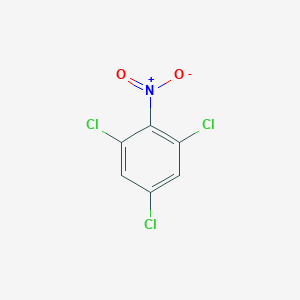
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
